molecular formula C13H20FN3O2S B2372693 N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide CAS No. 1211740-17-8

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide

Cat. No.: B2372693
CAS No.: 1211740-17-8
M. Wt: 301.38
InChI Key: UAHRCKYTSRSCTK-UHFFFAOYSA-N
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Description

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to an ethyl chain and a methanesulfonamide group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in various fields of scientific research.

Mechanism of Action

Target of Action

The primary target of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide is the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound has been demonstrated to be a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 .

Mode of Action

The compound interacts with its targets, the ENTs, by inhibiting their function. It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating a non-competitive inhibition .

Biochemical Pathways

The inhibition of ENTs affects the nucleoside transport, which is crucial for nucleotide synthesis and regulation of adenosine function. This can have downstream effects on various biochemical pathways, including those involved in cell proliferation and apoptosis .

Pharmacokinetics

The structure-activity relationship studies suggest that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ent1 and ent2 . This could potentially influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The result of the compound’s action is the inhibition of ENTs, leading to a decrease in nucleoside transport. This can affect cellular processes such as nucleotide synthesis and regulation of adenosine function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions, where a fluorine atom is substituted onto a benzene ring.

    Attachment of the Ethyl Chain and Methanesulfonamide Group: The ethyl chain and methanesulfonamide group can be attached through standard alkylation and sulfonamide formation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom on the phenyl ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)methanesulfonamide is unique due to its specific structural features, such as the presence of the fluorophenyl group and the methanesulfonamide moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FN3O2S/c1-20(18,19)15-6-7-16-8-10-17(11-9-16)13-5-3-2-4-12(13)14/h2-5,15H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHRCKYTSRSCTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCN1CCN(CC1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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